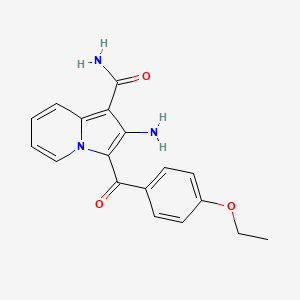

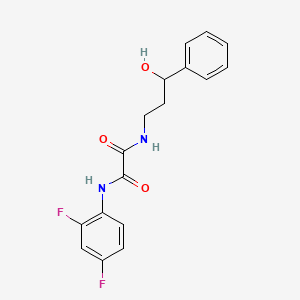

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide” is a chemical compound that falls under the category of indolizine derivatives . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

The synthesis of indolizine and its derivatives has been developed using many approaches . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C25H23N3O3. Its molecular weight is 413.477.Aplicaciones Científicas De Investigación

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action. In addition, this compound has been used in the synthesis of drugs, such as antidiabetic agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can modulate the receptor’s activity and trigger a cascade of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the modulation of immune response, inhibition of viral replication, reduction of inflammation, and suppression of cancer cell proliferation .

Result of Action

Based on the known effects of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels . These effects could include changes in gene expression, modulation of signal transduction pathways, and alterations in cellular metabolism .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide in laboratory experiments has several advantages. It is an inexpensive and readily available compound, and it can be synthesized using a variety of methods. In addition, it has a wide range of applications in scientific research. However, there are some limitations to the use of this compound in laboratory experiments. It is not stable in aqueous solutions, and it is not suitable for long-term storage.

Direcciones Futuras

There are a number of potential future directions for the use of 2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide. It could be used in the development of new drugs, such as antidiabetic agents, anti-inflammatory agents, and anticancer agents. It could also be used in the development of new polymers, such as polyurethanes and polyesters. In addition, it could be used to investigate the mechanism of action of other compounds. Finally, it could be used to investigate the biochemical and physiological effects of other compounds.

Métodos De Síntesis

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can be synthesized through a variety of methods, including the Biginelli reaction, Ugi four-component reaction, and the Ugi multicomponent reaction. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, an aromatic acid, and an ethyl carbamate. The Ugi four-component reaction is a one-pot reaction involving the condensation of an aldehyde, an amine, an acid, and an isocyanide. The Ugi multicomponent reaction is a one-pot reaction involving the condensation of an aldehyde, an amine, an acid, and an isocyanide, as well as other reagents. The products of these reactions are this compound and other related compounds.

Propiedades

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-24-12-8-6-11(7-9-12)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBWMEYNOVOXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6501894.png)

![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6501918.png)

![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)

![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6501927.png)

![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501947.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)

![N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501953.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B6501958.png)